Methyl 2,6-difluoro-4-methylbenzoate
Description
Methyl 2,6-difluoro-4-methylbenzoate (CAS: 79538-30-0) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₂ and a molecular weight of 171.24 g/mol . Its IUPAC name reflects the substitution pattern: two fluorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a methyl ester at the 1-position (Figure 1).
The fluorine atoms confer electron-withdrawing effects, influencing reactivity and stability, while the methyl ester group enhances solubility in organic solvents. It is produced in high-purity grades (up to 99.999%) by suppliers like American Elements, suggesting applications in pharmaceuticals, agrochemicals, or electronics .
Properties
IUPAC Name |
methyl 2,6-difluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZGFCDNTINKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629249 | |
| Record name | Methyl 2,6-difluoro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-30-0 | |
| Record name | Methyl 2,6-difluoro-4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79538-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-difluoro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-difluoro-4-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2,6-difluoro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of methyl 4-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually conducted in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow processes to enhance efficiency and safety. For example, the Balz-Schiemann reaction can be adapted to a continuous-flow setup, where diazotization of 2,6-difluoroaniline is followed by fluorination to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include 2,6-difluoro-4-methylbenzylamine or 2,6-difluoro-4-methylthiobenzene.
Oxidation: The major product is 2,6-difluoro-4-methylbenzoic acid.
Reduction: The major product is 2,6-difluoro-4-methylbenzyl alcohol.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2,6-difluoro-4-methylbenzoate is characterized by the molecular formula . The compound features two fluorine atoms at positions 2 and 6 of the benzene ring and a methyl group at position 4. The presence of fluorine significantly alters its chemical reactivity and biological activity, making it a valuable compound in research.
Synthetic Organic Chemistry
This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can be transformed into various derivatives through reactions such as:
- Esterification : this compound can undergo esterification reactions to form new esters that may possess distinct properties or biological activities.
- Amination : The compound can participate in amination reactions to introduce amino groups, which are crucial for developing pharmaceuticals .
Table 1: Synthetic Applications of this compound
| Reaction Type | Example Products | Yield (%) |
|---|---|---|
| Esterification | Methyl esters of various acids | Varies |
| Amination | Amino derivatives | Varies |
| Nitration | Nitro derivatives | Up to 100% |
Medicinal Chemistry
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The incorporation of fluorine can enhance metabolic stability and binding affinity to biological targets.
Case Studies
- Antimicrobial Activity : Research has indicated that fluorinated compounds can improve antibacterial potency against various strains of bacteria. For instance, modifications to similar difluorobenzoate compounds have led to enhanced efficacy against Gram-negative bacteria like E. coli and K. pneumoniae .
- Drug Development : this compound has been used as a precursor for synthesizing potential drug candidates targeting specific receptors. Its derivatives have shown promise as antagonists for P2Y receptors, which are involved in various physiological processes .
Material Science
In material science, this compound is explored for its potential use in:
- Additive Manufacturing : The compound's unique properties make it suitable for applications in 3D printing technologies where specific material characteristics are required .
- Biomaterials : Due to its stability and chemical properties, it is being investigated as a component in developing advanced biomaterials for medical applications.
Mechanism of Action
The mechanism of action of methyl 2,6-difluoro-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target sites. This results in the modulation of biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2,6-Difluoro-4-methylbenzoic Acid (CAS: 6185-28-0)
- Structure : Replaces the methyl ester with a carboxylic acid (-COOH).
- Molecular Weight : 188.13 g/mol .
- Properties : Higher polarity due to the carboxylic acid group, leading to stronger hydrogen bonding and likely a higher melting point compared to the ester.
- Applications : A precursor in synthetic chemistry, used to prepare esters like the target compound via Fischer esterification .
Ethyl 2,6-Difluoro-4-methylbenzoate
- Structure : Ethyl ester (-COOCH₂CH₃) instead of methyl ester.
- Molecular Weight : ~185.20 g/mol (estimated).
- Properties: The ethyl group increases hydrophobicity and may reduce volatility compared to the methyl ester.
Positional Isomers and Substitution Patterns
2,4-Difluoro-3-methylbenzoic Acid (CAS: 25832-58-0)
- Structure : Fluorine at 2- and 4-positions; methyl at 3-position.
- Similarity Score : 0.94 (vs. 0.96 for 2,6-difluoro-4-methylbenzoic acid) .
- Implications : Altered electronic effects due to fluorine positioning may reduce steric hindrance at the 4-position, increasing reactivity in substitution reactions.
2-Methoxy-4,6-Ditrifluoromethylbenzoic Acid
Halogenated and Agrochemically Relevant Derivatives
Metsulfuron Methyl Ester
- Structure : Contains a sulfonylurea group and triazine ring.
- Applications : A sulfonylurea herbicide, contrasting with the simpler fluorinated ester. Fluorine in both compounds enhances metabolic stability, but the sulfonylurea group in metsulfuron enables herbicidal activity .
2,6-Dibromo-4-Trifluoromethoxyaniline
Physicochemical and Application Comparison
Table 1: Key Properties of Methyl 2,6-Difluoro-4-methylbenzoate and Analogs
Reactivity and Stability
- Electrophilic Substitution : Fluorine at 2- and 6-positions deactivates the ring, directing electrophiles to the 4-position (already occupied by methyl), reducing reactivity compared to analogs like 2,4-difluoro-3-methylbenzoic acid .
- Hydrolysis : The methyl ester is less prone to hydrolysis than ethyl esters but more reactive than carboxylic acids.
Industrial Relevance
- Pharmaceuticals : Fluorine enhances bioavailability and metabolic stability, making the target compound valuable in drug design.
- Electronics : High-purity grades suggest use in organic semiconductors or coatings .
Biological Activity
Methyl 2,6-difluoro-4-methylbenzoate (CAS Number: 79538-30-0) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C₉H₈F₂O₂
- Molecular Weight : 182.15 g/mol
- Boiling Point : 203-204 °C
- Density : 1.281 g/mL at 25 °C
- Refractive Index :
Synthesis
This compound can be synthesized through various methods, including:
- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms at the ortho and para positions of the benzoate ring.
- Esterification : Reaction of 2,6-difluoro-4-methylbenzoic acid with methanol in the presence of an acid catalyst.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. Specifically, it reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 40% when treated with concentrations of 25 µM .
The proposed mechanism involves the modulation of signaling pathways associated with inflammation and microbial resistance. It is believed to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thus inhibiting its translocation to the nucleus and subsequent gene expression related to inflammation .
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Anti-inflammatory Properties :
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration | Effect |
|---|---|---|---|
| Antimicrobial | E. coli | 50 µg/mL | Significant growth inhibition |
| Antimicrobial | S. aureus | 100 µg/mL | Moderate growth inhibition |
| Anti-inflammatory | Human cell line | 25 µM | Reduced IL-6 by ~40% |
| Anti-inflammatory | Human cell line | 25 µM | Reduced TNF-α by ~40% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
